molecular formula C4H8FNO2 B13360329 (S)-4-Amino-3-fluorobutanoic acid

(S)-4-Amino-3-fluorobutanoic acid

Cat. No.: B13360329
M. Wt: 121.11 g/mol
InChI Key: UNJUEKLVLCDYIR-VKHMYHEASA-N
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Description

(S)-4-Amino-3-fluorobutanoic acid is an organic compound with the molecular formula C4H8FNO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Amino-3-fluorobutanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the fluorination of a suitable precursor, such as (S)-4-Aminobutyric acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-3-fluorobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

(S)-4-Amino-3-fluorobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-Amino-3-fluorobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and specificity, leading to unique biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobutyric acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

    3-Fluorobutyric acid: Lacks the amino group, affecting its reactivity and applications.

Uniqueness

(S)-4-Amino-3-fluorobutanoic acid is unique due to the presence of both an amino group and a fluorine atom, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .

Properties

Molecular Formula

C4H8FNO2

Molecular Weight

121.11 g/mol

IUPAC Name

(3S)-4-amino-3-fluorobutanoic acid

InChI

InChI=1S/C4H8FNO2/c5-3(2-6)1-4(7)8/h3H,1-2,6H2,(H,7,8)/t3-/m0/s1

InChI Key

UNJUEKLVLCDYIR-VKHMYHEASA-N

Isomeric SMILES

C([C@@H](CN)F)C(=O)O

Canonical SMILES

C(C(CN)F)C(=O)O

Origin of Product

United States

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